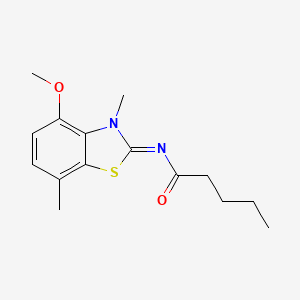

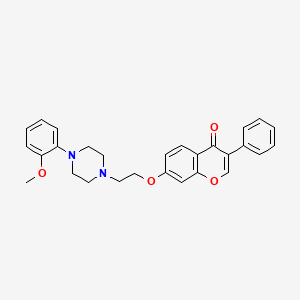

4-methyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridazine ring, and a benzenesulfonamide group. Thiophene is a five-membered ring with one sulfur atom . Pyridazine is a six-membered ring with two nitrogen atoms. Benzenesulfonamide is a benzene ring attached to a sulfonamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, for example, might undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research involving the synthesis of related compounds has shown promising antimicrobial activity against a variety of bacterial and fungal strains. For instance, a study involving the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which shares structural similarities with the specified chemical, demonstrated considerable antimicrobial potential. These compounds were evaluated for their effectiveness against various microbes, highlighting the importance of such structures in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anti-Inflammatory and Analgesic Properties

Another facet of research focuses on the anti-inflammatory and analgesic properties of celecoxib derivatives, where the structural framework similar to the mentioned compound was utilized. These studies revealed that certain derivatives exhibit significant anti-inflammatory, analgesic, and even anticancer properties, underscoring the therapeutic potential of these molecules (Küçükgüzel et al., 2013).

Anticancer Activity

The anticancer potential of novel sulfonamide derivatives has been extensively researched. Compounds with structural similarities have been synthesized and evaluated against various cancer cell lines, demonstrating significant activity. This research underscores the potential of such chemical structures in the development of new anticancer therapies. For example, novel indenopyridine derivatives were synthesized and showed promising anticancer activity against several cancer cell lines, highlighting the therapeutic potential of these compounds (Ghorab & Al-Said, 2012).

Enzyme Inhibition

Sulfonamide compounds have also been identified as potent inhibitors of various enzymes, such as carbonic anhydrases, which play critical roles in physiological processes. Research into the synthesis and bioactivity studies of new sulfonamide derivatives has demonstrated their ability to inhibit carbonic anhydrase isoforms, suggesting potential applications in treating conditions like glaucoma or metabolic disorders (Gul et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a pyridazine ring, which is a heterocyclic compound that has been shown to have numerous practical applications . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .

Biochemical Pathways

Pyrimidines, which are structurally similar to pyridazines, are important constituents of nucleic acids and are involved in many biochemical pathways . .

Propriétés

IUPAC Name |

4-methyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-13-4-6-14(7-5-13)25(21,22)18-10-11-23-17-9-8-15(19-20-17)16-3-2-12-24-16/h2-9,12,18H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJMLRMHXHESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2945264.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2945267.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945268.png)

![2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B2945270.png)

![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)

![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)